6-Maleimidohexanoic acid

Description

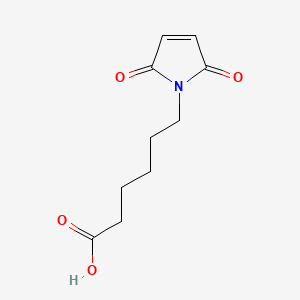

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dioxopyrrol-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h5-6H,1-4,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOJKKJKETHYEAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10876051 | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55750-53-3 | |

| Record name | 6-Maleimidocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55750-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-hexanoic acid, 2,5-dihydro-2,5-dioxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055750533 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-MALEOYL-6-AMINOHEXANOIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10876051 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Applications of 6-Maleimidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Maleimidohexanoic acid is a heterobifunctional crosslinker that plays a pivotal role in the field of bioconjugation. Its unique architecture, featuring a reactive maleimide (B117702) group at one end and a carboxyl group at the other, enables the covalent linkage of molecules, most notably in the development of antibody-drug conjugates (ADCs), fluorescent labeling, and surface functionalization. This guide provides a comprehensive overview of the chemical properties, experimental protocols, and key applications of this compound.

Core Chemical Properties

This compound is a white to yellow solid with the chemical formula C₁₀H₁₃NO₄ and a molecular weight of 211.21 g/mol .[1][2] It is valued for its bifunctional nature, which allows for sequential or orthogonal conjugation strategies. The maleimide moiety exhibits high reactivity towards sulfhydryl groups, while the carboxylic acid can be activated to react with primary amines.

Quantitative Data Summary

For ease of reference, the key quantitative properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₁₃NO₄ |

| Molecular Weight | 211.21 g/mol [1][2] |

| CAS Number | 55750-53-3[1][2] |

| Physical Form | White to yellow solid/powder[1] |

| Melting Point | 86-92 °C[1][2] |

| Solubility | Soluble in DCM, THF, DMF, DMSO, water, methanol, and ethanol.[3][4] Insoluble in ether.[4] |

| Storage Temperature | 2-8°C[1] |

| Purity | Typically >90% (GC) or ≥98.0% (HPLC)[5][2] |

Reactivity and Stability

The utility of this compound is defined by the distinct reactivity of its two functional groups.

Maleimide Group: The maleimide group reacts specifically with sulfhydryl (thiol) groups via a Michael addition reaction to form a stable thioether bond.[6] This reaction is most efficient and selective within a pH range of 6.5 to 7.5.[4] At pH values above 7.5, the maleimide group can also react with primary amines, and the rate of hydrolysis of the maleimide ring increases, leading to an inactive product.[5][4]

Carboxylic Acid Group: The terminal carboxylic acid can be activated using carbodiimides, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. This activated ester then readily reacts with primary amines to form a stable amide bond.

The compound is sensitive to moisture, and hydrolysis of the maleimide ring is a key consideration for its storage and handling.[6] Stock solutions should be prepared fresh in anhydrous solvents like DMF or DMSO.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation, with a focus on antibody-drug conjugation.

General Workflow for Antibody-Drug Conjugation

The overall process involves the reduction of the antibody's interchain disulfide bonds to generate free sulfhydryl groups, followed by conjugation with the maleimide-containing payload.

Caption: General workflow for antibody-drug conjugation.

Detailed Methodology for Antibody Reduction

-

Prepare Antibody Solution: Dissolve the antibody in a suitable buffer, such as phosphate-buffered saline (PBS), to a concentration of 1-2 mg/mL.

-

Prepare Reducing Agent: Prepare a 10 mM solution of TCEP (tris(2-carboxyethyl)phosphine).

-

Reduction Reaction: Add the TCEP solution to the antibody solution at a molar ratio of 10:1 (TCEP:antibody).

-

Incubation: Incubate the reaction mixture for 30 minutes at room temperature.

-

Purification: Remove the excess TCEP using a desalting column.

Detailed Methodology for Conjugation

-

Prepare Maleimide-Activated Payload: The cytotoxic drug or fluorescent dye should be functionalized with a maleimide group. If starting with a drug containing a primary amine, it can be reacted with the NHS ester of this compound (prepared by reacting this compound with EDC and NHS) to introduce the maleimide functionality. Dissolve the maleimide-activated payload in DMSO to a concentration of 10 mM.

-

Conjugation Reaction: Add the maleimide-activated payload to the reduced antibody solution at a molar ratio of 5:1 (payload:antibody).

-

Incubation: Incubate the reaction for 1 hour at room temperature with gentle mixing.

-

Quenching: Terminate the reaction by adding a 10 mM solution of cysteine to cap any unreacted maleimide groups.

-

Final Purification: Purify the resulting antibody-drug conjugate using size-exclusion chromatography (SEC) to remove any excess payload and reaction by-products.

-

Characterization: Characterize the final conjugate using techniques such as mass spectrometry to determine the drug-to-antibody ratio (DAR) and SDS-PAGE to confirm purity.

Signaling Pathways in Targeted Drug Delivery

Conjugates synthesized using this compound as a linker are often designed for targeted drug delivery. The antibody component of the ADC directs the conjugate to cancer cells that overexpress a specific antigen on their surface. Upon binding, the ADC is internalized, and the cytotoxic payload is released, leading to cell death.

Caption: Targeted drug delivery and cellular uptake pathway.

The process can be summarized as follows:

-

Binding: The ADC circulates in the bloodstream and selectively binds to the target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized into the cell through endocytosis, forming an endosome.

-

Trafficking: The endosome traffics to and fuses with a lysosome.

-

Payload Release: The acidic and enzymatic environment of the lysosome cleaves the linker, releasing the cytotoxic payload into the cytoplasm.

-

Cell Death: The released payload exerts its cytotoxic effect, leading to apoptosis or cell cycle arrest, ultimately resulting in the death of the cancer cell.

Conclusion

This compound is a versatile and indispensable tool in modern bioconjugation chemistry. Its well-defined reactivity allows for the precise and stable linkage of biomolecules, which is fundamental to the development of advanced therapeutics and diagnostics. A thorough understanding of its chemical properties and the optimization of reaction conditions are crucial for its successful application in research and drug development.

References

- 1. Sequence sensitivity and pH dependence of maleimide conjugated N‐terminal cysteine peptides to thiazine rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

- 2. dspace.library.uu.nl [dspace.library.uu.nl]

- 3. benchchem.com [benchchem.com]

- 4. vectorlabs.com [vectorlabs.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

An In-Depth Technical Guide to the Synthesis and Purification of 6-Maleimidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of 6-maleimidohexanoic acid, a valuable bifunctional crosslinking agent. The information compiled herein is intended to equip researchers, scientists, and professionals in drug development with detailed methodologies and comparative data to effectively produce and purify this reagent for their specific applications.

Synthesis of this compound

This compound is commonly synthesized from maleic anhydride (B1165640) and 6-aminocaproic acid. Two primary methods are prevalent in the literature: a reflux-based method in glacial acetic acid and a room-temperature method utilizing acetic anhydride and a catalyst.

Synthesis Methods and Comparative Data

The selection of a synthesis method can be guided by factors such as desired reaction time, yield, and available laboratory equipment. The following table summarizes the key quantitative data for two common synthesis protocols.

| Parameter | Method 1: Reflux in Glacial Acetic Acid | Method 2: Room Temperature with Catalyst |

| Starting Materials | Maleic anhydride, 6-aminocaproic acid | Maleic anhydride, 6-aminocaproic acid |

| Solvent | Glacial acetic acid | Acetic anhydride |

| Catalyst | None specified | Sodium acetate (B1210297) |

| Reaction Temperature | Reflux | Room temperature |

| Reaction Time | 17 hours (16 hours reflux + 1 hour with acetic anhydride) | 5 hours |

| Reported Yield | Not explicitly stated in the reviewed literature | 90.34%[1] |

Experimental Protocols

Method 1: Synthesis by Reflux in Glacial Acetic Acid

This protocol involves a two-step process starting with the formation of the maleamic acid intermediate, followed by cyclization to the maleimide.

Detailed Experimental Protocol:

-

To a round-bottom flask, add maleic anhydride (0.3 mol) and 6-aminocaproic acid (0.3 mol).[1][2]

-

Cool the reaction mixture slightly, then add acetic anhydride (0.3 mol) dropwise over a period of 2 hours.[1][2]

-

Continue to reflux the mixture for an additional hour.[1][2]

-

Remove the acetic acid under vacuum at 70°C to obtain a yellow syrup, which solidifies upon cooling.[1][2]

-

The crude product is then purified by column chromatography.[1][2]

Method 2: Room Temperature Synthesis with Catalyst

This method offers a more time-efficient and high-yielding alternative to the reflux method.

Detailed Experimental Protocol:

-

Combine 6-aminocaproic acid and maleic anhydride in a reaction vessel.

-

Use acetic anhydride as the solvent and sodium acetate as a catalyst.[1]

-

Stir the reaction mixture at room temperature for 5 hours.[1]

-

The reaction yields 6-maleimidocaproic acid, which can be further purified.[1]

Purification of this compound

Purification of the crude product is essential to achieve the high purity required for most applications, particularly in bioconjugation and drug delivery. The most common purification technique is silica (B1680970) gel column chromatography.

Purification Method and Purity Assessment

| Parameter | Silica Gel Column Chromatography |

| Stationary Phase | Silica gel |

| Eluent | Dichloromethane:Methanol:Acetic Acid (100:5:1 v/v/v)[1][2] |

| Purity Assessment | HPLC (≥98.0%), GC (90%)[3] |

Experimental Protocol: Silica Gel Column Chromatography

Detailed Experimental Protocol:

-

Prepare a slurry of silica gel in the eluent (dichloromethane:methanol:acetic acid, 100:5:1).

-

Pack a chromatography column with the silica gel slurry.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Carefully load the dissolved sample onto the top of the silica gel bed.

-

Elute the column with the dichloromethane:methanol:acetic acid (100:5:1) solvent system.[1][2]

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound as a crystalline solid.[1][2]

Workflow and Pathway Diagrams

To visually represent the processes described, the following diagrams have been generated.

Synthesis Workflow

Caption: Synthesis of this compound Workflow

Purification Workflow

Caption: Purification of this compound Workflow

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

A ¹H NMR spectrum of 6-maleimidocaproic acid in CDCl₃ has been reported in the literature, which can be used as a reference for structure confirmation.[2] Further characterization using ¹³C NMR and mass spectrometry is recommended for comprehensive analysis.

Conclusion

This technical guide provides detailed protocols and comparative data for the synthesis and purification of this compound. The room-temperature synthesis method offers a high-yield and time-efficient option. Purification by silica gel column chromatography is effective in achieving high purity. The provided workflows and experimental details aim to assist researchers in the successful production of this important crosslinking reagent for their research and development needs.

References

An In-Depth Technical Guide to the Mechanism of Action of 6-Maleimidohexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of 6-Maleimidohexanoic acid, a heterobifunctional crosslinker widely utilized in bioconjugation, diagnostics, and drug development. This document details the underlying chemistry, reaction kinetics, stability considerations, and practical experimental protocols for its effective application.

Core Principles: The Chemistry of this compound

This compound (6-MHA) is a versatile molecule featuring two distinct reactive moieties: a maleimide (B117702) group and a terminal carboxylic acid. This heterobifunctional nature allows for the sequential and controlled conjugation of two different molecules.[1] The maleimide group is highly selective for sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins and peptides.[2] The carboxylic acid group can be activated to react with primary amines, such as those on lysine (B10760008) residues or N-termini of proteins.[3]

The Thiol-Maleimide Reaction: A Michael Addition

The primary mechanism of action of the maleimide group is a Michael addition reaction with a thiol.[2] This reaction is highly efficient and proceeds under mild, physiological conditions (pH 6.5-7.5), making it ideal for modifying sensitive biomolecules.[2][4] The reaction involves the nucleophilic attack of the thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond within the maleimide ring. This forms a stable, covalent thioether bond, resulting in a thiosuccinimide adduct.[5]

The reaction is highly chemoselective for thiols within the optimal pH range. At a neutral pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with amines.[4] Below pH 6.5, the rate of conjugation decreases due to the lower concentration of the reactive thiolate anion. Above pH 7.5, the maleimide group becomes more susceptible to hydrolysis and side reactions with primary amines.[4]

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. An overview of chemo- and site-selectivity aspects in the chemical conjugation of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Methods for the determination and quantification of the reactive thiol proteome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 6-Maleimidohexanoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 6-Maleimidohexanoic acid in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other fields where this bifunctional crosslinker is utilized.

Introduction to this compound

This compound (also known as 6-maleimidocaproic acid) is a widely used heterobifunctional crosslinking reagent.[1] Its structure incorporates a maleimide (B117702) group and a terminal carboxylic acid, enabling the covalent linkage of molecules. The maleimide group readily reacts with thiol (sulfhydryl) groups, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[1][2][3] This dual reactivity makes it an invaluable tool in bioconjugation, particularly for attaching labels to proteins, preparing antibody-drug conjugates (ADCs), and probing thiol groups in membrane proteins.[4]

Solubility Profile of this compound

Qualitative Solubility Data

The following table summarizes the known qualitative solubility of this compound in a range of organic solvents.

| Solvent | Solubility | Reference(s) |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1][4][5][6] |

| Dimethylformamide (DMF) | Soluble | [6] |

| Dichloromethane (DCM) | Soluble | [6] |

| Tetrahydrofuran (THF) | Soluble | [6] |

| Methanol | Soluble | [1][4][5] |

| Ethanol | Soluble | [1][4][5] |

| Ethyl Acetate | Slightly Soluble | [1] |

| Ether | Insoluble | [1][4][5] |

It is important to note that for a closely related compound, This compound N-hydroxysuccinimide ester , some quantitative solubility data is available. It has a reported solubility of ≥ 100 mg/mL in DMSO and 100 mg/mL in chloroform.[7][8] Another source indicates a solubility of 62 mg/mL in fresh DMSO for this ester derivative.[9] While this information pertains to a different molecule, it can provide a useful reference point for researchers.

Experimental Protocols for Solubility Determination

For applications requiring precise concentrations, it is recommended to experimentally determine the solubility of this compound in the specific solvent and conditions (e.g., temperature, pH) of interest. The following is a generalized protocol based on the widely accepted "shake-flask" method, which can be adapted for this purpose.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (solid)

-

Selected organic solvent(s) of high purity

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Constant temperature incubator or water bath

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a constant temperature incubator set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to shake for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the dissolved solute remains constant over time.

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand to allow the undissolved solid to settle.

-

To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid pellet, it is advisable to take the sample from the upper portion of the supernatant.

-

For further removal of any remaining microparticles, filter the aliquot through a syringe filter into a clean vial.

-

Precisely dilute the filtered supernatant with the same organic solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

-

A standard calibration curve should be prepared using known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The result can be expressed in units such as mg/mL, g/L, or molarity.

-

Visualization of Experimental Workflow

The following diagram illustrates a typical experimental workflow for the bioconjugation of a thiol-containing protein with another molecule using this compound as a crosslinker.

Logical Relationship in Solubility Testing

The following diagram outlines the logical steps involved in determining the appropriate solvent for this compound.

Conclusion

This compound is a versatile crosslinking agent with a favorable solubility profile in many common polar organic solvents, including DMSO, DMF, methanol, and ethanol. While quantitative solubility data is scarce, the provided qualitative information and experimental protocols will aid researchers in effectively utilizing this compound in their work. For applications requiring high precision, it is strongly recommended that the solubility be determined experimentally under the specific conditions of use. The workflows presented offer a clear guide for both bioconjugation reactions and the preliminary steps of solvent selection.

References

- 1. 6-Maleimidocaproic acid | 55750-53-3 [chemicalbook.com]

- 2. medkoo.com [medkoo.com]

- 3. 6-MALEIMIDOCAPROIC ACID, 55750-53-3 | BroadPharm [broadpharm.com]

- 4. This compound 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. This compound | Fisher Scientific [fishersci.ca]

- 6. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound N-hydroxysuccinimide ester =98 ,powder 55750-63-5 [sigmaaldrich.com]

- 9. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to 6-Maleimidohexanoic Acid: Structure, Functional Groups, and Applications in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Maleimidohexanoic acid and its activated N-hydroxysuccinimide (NHS) ester, crucial reagents in the field of bioconjugation. We will delve into their molecular structure, the reactivity of their functional groups, and their applications in creating stable bioconjugates for research, diagnostics, and therapeutic development.

Molecular Structure and Functional Groups

This compound is a heterobifunctional crosslinker. Its structure consists of a six-carbon aliphatic chain that separates two key functional groups: a maleimide (B117702) group and a carboxylic acid group.

-

Maleimide Group: This highly reactive group specifically and efficiently reacts with sulfhydryl (thiol) groups (-SH), commonly found in the cysteine residues of proteins and peptides. The reaction, a Michael addition, proceeds under mild conditions (pH 6.5-7.5) to form a stable thioether bond.[1]

-

Carboxylic Acid Group: This functional group can be coupled to primary amines (-NH2), such as those on lysine (B10760008) residues of proteins or amine-modified oligonucleotides. This reaction typically requires activation, for example, through the formation of an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the amine to form a stable amide bond.

The N-hydroxysuccinimide ester of this compound (this compound NHS ester) is a pre-activated form of the molecule, designed for direct reaction with primary amines.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound and its NHS ester derivative.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | C₁₀H₁₃NO₄ | [1] |

| Molecular Weight | 211.21 g/mol | [1] |

| CAS Number | 55750-53-3 | [1] |

| Appearance | White solid | [1] |

| Melting Point | 86-91 °C | [2] |

| Solubility | DCM, THF, DMF, DMSO | [1] |

| Storage | 0-4 °C | [1] |

Table 2: Physicochemical Properties of this compound NHS Ester

| Property | Value | Reference(s) |

| Chemical Formula | C₁₄H₁₆N₂O₆ | [3] |

| Molecular Weight | 308.29 g/mol | [3] |

| CAS Number | 55750-63-5 | [3] |

| Appearance | White to light yellow solid | [4] |

| Melting Point | 70-73 °C | [3] |

| Purity | ≥98.0% (HPLC) | [3] |

| Solubility | DCM, THF, DMF, DMSO | |

| Storage | -20°C, sealed from moisture and light | [4] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of maleic anhydride (B1165640) with 6-aminocaproic acid.

Materials:

-

Maleic anhydride

-

6-Aminocaproic acid

-

Glacial acetic acid

-

Acetic anhydride

-

Dichloromethane

-

Methanol

-

Silica (B1680970) gel for chromatography

Procedure:

-

In a round-bottom flask, dissolve maleic anhydride (0.3 mol) and 6-aminocaproic acid (0.3 mol) in glacial acetic acid (900 mL).

-

Reflux the mixture for 16 hours.

-

Cool the reaction mixture slightly and add acetic anhydride (0.3 mol) dropwise over a period of 2 hours.

-

Continue to reflux for an additional hour.

-

Remove the acetic acid under vacuum at 70°C. This will yield a yellow syrup that solidifies upon cooling.

-

Purify the crude product by silica gel chromatography using a mobile phase of dichloromethane:methanol:acetic acid (100:5:1) to afford the crystalline solid of this compound.

Caption: Synthesis workflow for this compound.

Two-Step Bioconjugation using this compound NHS Ester

This protocol describes the conjugation of a protein (containing both amine and sulfhydryl groups) to another molecule using the heterobifunctional properties of this compound NHS ester.

Step 1: Reaction with Primary Amines via NHS Ester

Materials:

-

Protein to be labeled (in an amine-free buffer, e.g., PBS)

-

This compound NHS ester

-

Anhydrous DMSO or DMF

-

Reaction buffer (e.g., PBS, pH 7.2-8.5)

-

Quenching buffer (e.g., 1M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

-

Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The final concentration of the organic solvent should be kept below 10% to avoid denaturation.

-

Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

-

Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.

-

Remove excess, non-reacted crosslinker using a desalting column equilibrated with a suitable buffer for the next step (e.g., MES buffer, pH 6.5-7.0).

Step 2: Reaction with Sulfhydryl Groups via Maleimide

Materials:

-

Maleimide-activated protein from Step 1

-

Thiol-containing molecule (e.g., another protein, peptide, or drug)

-

Reaction buffer (e.g., PBS, pH 6.5-7.5, degassed)

-

Reducing agent (optional, e.g., TCEP)

-

Quenching reagent (e.g., cysteine or 2-mercaptoethanol)

-

Purification system (e.g., size-exclusion chromatography)

Procedure:

-

If the thiol-containing molecule has protected sulfhydryl groups, they may need to be reduced. This can be achieved by incubation with a 10-20 fold molar excess of a reducing agent like TCEP for 30-60 minutes at room temperature. TCEP does not need to be removed before the conjugation step.

-

Dissolve the maleimide-activated protein and the thiol-containing molecule in the degassed reaction buffer.

-

Mix the two components. A common starting point is a 1.5- to 5-fold molar excess of the maleimide-activated protein to the thiol-containing molecule.

-

Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.

-

Quench any unreacted maleimide groups by adding a quenching reagent like cysteine to a final concentration of 1-10 mM.

-

Purify the final conjugate using a suitable method such as size-exclusion chromatography to remove unreacted molecules and byproducts.

Caption: Two-step bioconjugation workflow.

Characterization Data

While comprehensive, publicly available spectral data is limited, the following provides an example of characterization data for this compound.

¹H NMR (CDCl₃): A ¹H NMR spectrum of 6-Maleimidocaproic Acid (an alternative name for this compound) in CDCl₃ has been reported in the supporting information of a scientific publication. While the specific peak assignments were not detailed in the snippet, the availability of such data confirms its use in structural verification.

Other analytical techniques such as ¹³C NMR, FTIR, and mass spectrometry are routinely used to confirm the identity and purity of this compound and its derivatives, with reported data being "consistent with structure".[4]

Applications in Drug Development and Research

The unique properties of this compound and its NHS ester make them invaluable tools in various applications:

-

Antibody-Drug Conjugates (ADCs): These reagents are widely used to link cytotoxic drugs to monoclonal antibodies, enabling targeted delivery to cancer cells.

-

Protein Labeling: Fluorescent dyes, biotin, or other reporter molecules can be attached to proteins for use in immunoassays, microscopy, and other detection methods.

-

Surface Immobilization: Biomolecules can be attached to solid supports for applications in biosensors, affinity chromatography, and diagnostics.

-

Peptide Modification: Peptides can be functionalized for various research purposes, including studying protein-protein interactions.

Conclusion

This compound and its NHS ester are versatile and efficient heterobifunctional crosslinkers that play a critical role in modern bioconjugation chemistry. Their well-defined reactivity allows for the controlled and stable linkage of diverse biomolecules, empowering researchers and drug developers to create novel conjugates for a wide range of applications. This guide provides the foundational knowledge and practical protocols to effectively utilize these powerful reagents in the laboratory.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 6-Maleimidohexanoic Acid (CAS: 55750-53-3)

Introduction

This compound, also known as 6-maleimidocaproic acid (MCA), is a heterobifunctional crosslinking reagent widely employed in bioconjugation, diagnostics, and the development of targeted therapeutics such as antibody-drug conjugates (ADCs). Its structure features a terminal maleimide (B117702) group and a terminal carboxylic acid, separated by a six-carbon aliphatic spacer chain.[1] The maleimide moiety provides high selectivity for sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins, while the carboxyl group can be activated for reaction with primary amines or hydrazides.[2] This dual reactivity, combined with the flexible spacer that helps overcome steric hindrance, makes it a versatile tool for covalently linking different molecules.[1][3]

This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, core reaction chemistry, stability considerations, and detailed experimental protocols for its synthesis and application.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is critical for handling, storage, and designing experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 55750-53-3 | |

| Molecular Formula | C₁₀H₁₃NO₄ | [2] |

| Molecular Weight | 211.21 g/mol | [2] |

| Appearance | White solid / powder | [2] |

| Melting Point | 86-92 °C | |

| Solubility | Soluble in DCM, THF, DMF, and DMSO | [2] |

| Storage Temperature | 2-8°C or Room Temperature |

Core Chemistry: The Maleimide-Thiol Reaction

The primary utility of this compound stems from the highly specific and efficient reaction between its maleimide group and a thiol, known as a Michael addition.[4][5]

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of a thiolate anion (R-S⁻) on one of the carbon atoms of the electron-deficient double bond in the maleimide ring.[5] This forms a stable, covalent thioether bond, resulting in a thiosuccinimide linkage.[5][6] The reaction is highly chemoselective for thiols, especially within a pH range of 6.5 to 7.5.[7] At neutral pH, the reaction with thiols is approximately 1,000 times faster than the reaction with amines.[7]

Caption: Mechanism of Maleimide-Thiol Conjugation.

Kinetics and Reaction Conditions

The kinetics of the maleimide-thiol reaction are rapid and influenced by several factors, most notably pH.[8]

| Parameter | Recommended Condition | Rationale |

| pH | 6.5 - 7.5 | Balances thiol reactivity (favored at higher pH) with maleimide stability (hydrolysis increases at pH > 7.5).[5][7] |

| Solvent | Polar solvents (e.g., Water, DMSO, DMF) | Facilitates the formation of the reactive thiolate ion.[5] |

| Temperature | 4°C to Room Temperature | The reaction is efficient at these temperatures; higher temperatures are generally not required and may degrade sensitive biomolecules. |

| Stoichiometry | 10-20 fold molar excess of maleimide reagent | Often used to drive the reaction to completion, though this depends on the specific application and biomolecule. |

Stability of the Thiosuccinimide Linkage

While the formation of the thioether bond is efficient, the resulting thiosuccinimide linkage can exhibit instability in vivo.[6] This is a critical consideration for drug development professionals, as premature cleavage of a payload can lead to off-target toxicity and reduced efficacy.[6]

Instability Pathways

Two main side reactions can compromise the integrity of the conjugate:

-

Retro-Michael Reaction: This is the reverse of the initial conjugation, where the thioether bond breaks, releasing the original thiol and maleimide.[6][9] This process can be accelerated by endogenous thiols like glutathione, which are present at high concentrations in the bloodstream.[6]

-

Hydrolysis: The maleimide ring itself is susceptible to hydrolysis, which opens the ring to form a maleamic acid derivative.[5] This derivative is unreactive towards thiols, effectively quenching the maleimide's functionality.[5]

Stabilization Strategy: Ring-Opening Hydrolysis

Paradoxically, hydrolysis of the succinimide (B58015) ring after conjugation leads to a more stable product.[9][10] The ring-opened maleamic acid thioether is resistant to the retro-Michael reaction.[6] While this hydrolysis occurs slowly under physiological conditions for standard maleimides, it can be intentionally promoted in vitro post-conjugation by adjusting the pH to stabilize the linkage before in vivo use.[9][10] Conjugates made with maleimides containing electron-withdrawing substituents show greatly accelerated ring-opening rates, with the resulting products having half-lives of over two years.[9][10]

Caption: In vivo fate of a traditional maleimide conjugate.

Experimental Protocols

Synthesis of this compound

This protocol describes the synthesis from 6-aminocaproic acid and maleic anhydride (B1165640).[11][12]

Materials:

-

6-aminocaproic acid

-

Maleic anhydride

-

Glacial acetic acid

-

Acetic anhydride

-

Silica (B1680970) for chromatography

-

Solvents: Dichloromethane, Methanol

Procedure:

-

Combine equimolar amounts of 6-aminocaproic acid (e.g., 0.3 mol, 39.35 g) and maleic anhydride (e.g., 0.3 mol, 29.4 g) in glacial acetic acid (e.g., 900 mL).[11][12]

-

Add acetic anhydride (e.g., 0.3 mol, 30.6 g) dropwise over a period of 2 hours.[11]

-

Continue to reflux for an additional 1 hour to ensure complete cyclization to the imide.[11][12]

-

Remove the glacial acetic acid under vacuum at 70°C. The product will be a yellow syrup that solidifies upon cooling.[11][12]

-

Purify the solid product by silica gel chromatography using a solvent system such as dichloromethane-methanol-acetic acid (100:5:1 v/v/v).[11]

General Protocol for Protein Conjugation

This compound must first be activated to react with amines on a protein or antibody. The most common method is to convert the carboxylic acid to an N-hydroxysuccinimide (NHS) ester, forming this compound N-hydroxysuccinimide ester (EMCS).[13][14] This creates a heterobifunctional linker reactive toward amines and thiols.

Part A: Activation of Antibody with EMCS

-

Prepare Antibody: Dissolve the antibody in a suitable amine-free buffer (e.g., PBS) at pH 7.2-8.0.

-

Prepare EMCS: Immediately before use, dissolve EMCS in a dry, water-miscible organic solvent like DMSO or DMF.[2]

-

Conjugation: Add a 10- to 20-fold molar excess of the dissolved EMCS to the antibody solution.

-

Incubation: Allow the reaction to proceed for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Purification: Remove excess, unreacted EMCS and the NHS byproduct using a desalting column or dialysis, exchanging the buffer to a phosphate (B84403) buffer at pH 6.5-7.0 for the subsequent thiol reaction.[15]

Part B: Conjugation of Thiol-Containing Molecule

-

Prepare Thiolated Molecule: Ensure the molecule to be conjugated (e.g., a drug, peptide) has a free thiol group. If the molecule has disulfide bonds, they must be reduced first using a reagent like DTT or TCEP, followed by purification to remove the reducing agent.

-

Conjugation: Add the thiolated molecule to the purified, maleimide-activated antibody from Part A.

-

Incubation: Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C under an inert atmosphere (e.g., nitrogen) to prevent re-oxidation of thiols.

-

Quenching: (Optional) Quench any unreacted maleimide groups by adding a small molecule thiol like cysteine or β-mercaptoethanol.

-

Final Purification: Purify the final antibody conjugate using an appropriate method, such as size exclusion chromatography (SEC) or affinity chromatography, to remove excess reagents and unconjugated molecules.

Caption: Workflow for creating an antibody-drug conjugate.

Conclusion

This compound is a foundational tool in the field of bioconjugation. Its utility is centered on the robust and highly selective Michael addition reaction between its maleimide group and thiols. An understanding of its core chemistry, particularly the factors influencing reaction kinetics and the potential for in vivo instability of the resulting conjugate, is paramount for its successful application.[8] By controlling reaction conditions and employing strategies to stabilize the thiosuccinimide linkage, researchers can effectively leverage this crosslinker to create well-defined and stable bioconjugates for a wide array of applications in research, diagnostics, and targeted drug delivery.[9][10]

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. bachem.com [bachem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Long-term stabilization of maleimide-thiol conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Studies on heterobifunctional cross-linking reagents, this compound active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. scientificlabs.ie [scientificlabs.ie]

An In-depth Technical Guide to 6-Maleimidohexanoic Acid: Properties, Applications, and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Maleimidohexanoic acid, a versatile heterobifunctional crosslinker. The document details its chemical and physical properties, outlines its primary applications in bioconjugation, and provides detailed experimental protocols for its use in modifying and conjugating proteins and other biomolecules. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, drug development, and molecular biology.

Core Properties of this compound

This compound is a valuable tool in bioconjugation due to its distinct reactive groups at either end of a hexanoic acid spacer. This structure allows for the covalent linkage of different molecules, most notably the conjugation of small molecules to proteins.

| Property | Value | Citations |

| Molecular Weight | 211.21 g/mol | [1][2] |

| Chemical Formula | C₁₀H₁₃NO₄ | [1][2] |

| CAS Number | 55750-53-3 | [1][2] |

| Synonyms | 6-Maleimidocaproic acid, N-(5-Carboxypentyl)maleimide | [2] |

| Physical Form | White solid | [1] |

| Solubility | Soluble in DCM, THF, DMF, and DMSO. | [1] |

| Storage Temperature | 0-4 °C | [1] |

Applications in Bioconjugation and Drug Development

The primary utility of this compound lies in its ability to act as a molecular bridge. The maleimide (B117702) group exhibits high reactivity towards sulfhydryl (thiol) groups, commonly found in the cysteine residues of proteins. The carboxylic acid group, on the other hand, can be activated to react with primary amines or other nucleophiles.

This dual reactivity makes it an ideal reagent for:

-

Protein Modification: Introducing carboxyl groups onto proteins by reacting with their sulfhydryl groups. These newly introduced carboxyl groups can then be used for subsequent conjugation reactions.[1]

-

Antibody-Drug Conjugate (ADC) Development: Serving as a stable linker to attach potent cytotoxic drugs to monoclonal antibodies.[3] The antibody directs the drug to a specific target, such as a cancer cell, thereby increasing therapeutic efficacy and reducing off-target toxicity.[3]

-

Enzyme and Hapten Immunoconjugates: Preparing conjugates for use in immunoassays and other research applications.[2][4]

-

Oligonucleotide-Enzyme Conjugates: Creating probes for non-radioisotopic hybridization assays.[5]

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in bioconjugation.

General Workflow for Protein-Small Molecule Conjugation

The following diagram illustrates the general workflow for conjugating a small molecule to a protein using a maleimide-based crosslinker.

Detailed Protocol: Two-Step Protein-Small Molecule Conjugation

This protocol describes the conjugation of a small molecule containing a primary amine to a protein with available sulfhydryl groups using this compound. This is a two-step process where the this compound is first activated and reacted with the small molecule, and the resulting product is then conjugated to the protein.

Materials:

-

This compound

-

N-Hydroxysuccinimide (NHS) or a water-soluble equivalent

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Small molecule with a primary amine

-

Protein with free sulfhydryl groups (e.g., reduced antibody)

-

Reaction Buffers:

-

Activation Buffer: Anhydrous, amine-free organic solvent (e.g., DMF, DMSO)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Quenching Buffer: e.g., Tris buffer

-

-

Purification system: Size-exclusion chromatography (SEC) column or dialysis cassettes

Procedure:

Step 1: Activation of this compound and Reaction with Amine-Containing Small Molecule

-

Activation of Carboxyl Group:

-

Dissolve this compound in the activation buffer.

-

Add 1.1 equivalents of NHS and 1.1 equivalents of EDC to the solution.

-

Allow the reaction to proceed for 15-30 minutes at room temperature to form the NHS ester of this compound.

-

-

Reaction with Small Molecule:

-

Dissolve the amine-containing small molecule in the activation buffer.

-

Add the activated this compound solution to the small molecule solution.

-

Let the reaction proceed for 2-4 hours at room temperature or overnight at 4°C.

-

The product of this reaction is a maleimide-functionalized small molecule.

-

Step 2: Conjugation of Maleimide-Functionalized Small Molecule to Protein

-

Protein Preparation:

-

Dissolve the protein in the conjugation buffer.

-

If necessary, reduce disulfide bonds to generate free sulfhydryl groups by incubating with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.[]

-

Remove the excess reducing agent by desalting or dialysis.

-

-

Conjugation Reaction:

-

Add the maleimide-functionalized small molecule to the prepared protein solution. A 10-20 fold molar excess of the maleimide compound to the protein is often used as a starting point.[7]

-

Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed at a pH between 6.5 and 7.5 for optimal maleimide-thiol coupling.[8]

-

-

Quenching and Purification:

-

Quench any unreacted maleimide groups by adding a small molecule thiol, such as cysteine or β-mercaptoethanol.

-

Purify the protein-small molecule conjugate from excess reagents and byproducts using size-exclusion chromatography or dialysis.

-

Mechanism of Action: Antibody-Drug Conjugate (ADC)

The following diagram illustrates the mechanism by which an ADC, created using a linker like this compound, targets and delivers a cytotoxic drug to a cancer cell.

This guide provides a foundational understanding of this compound and its application in bioconjugation. The provided protocols are generalized and may require optimization for specific applications and molecules. It is recommended to perform small-scale pilot reactions to determine the optimal conditions for your specific research needs.

References

- 1. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. nbinno.com [nbinno.com]

- 4. Studies on heterobifunctional cross-linking reagents, this compound active esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Use of maleimide-thiol coupling chemistry for efficient syntheses of oligonucleotide-enzyme conjugate hybridization probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]

- 8. Labeling Antibodies Using a Maleimido Dye - PubMed [pubmed.ncbi.nlm.nih.gov]

Stability and Storage of 6-Maleimidohexanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and optimal storage conditions for 6-Maleimidohexanoic acid. Understanding the chemical stability of this reagent is critical for its successful application in bioconjugation, drug delivery, and diagnostics. This document outlines the key factors influencing its stability, provides recommended storage conditions, and details experimental protocols for stability assessment.

Core Concepts: The Chemistry of Maleimide (B117702) Stability

The utility of this compound as a bifunctional crosslinker is primarily dictated by the reactivity of its maleimide group. The stability of this maleimide ring is paramount for consistent and efficient conjugation to thiol-containing molecules. The primary degradation pathway for the maleimide moiety is hydrolysis, which leads to the opening of the maleimide ring to form a maleamic acid derivative. This derivative is unreactive towards thiols, thus diminishing the conjugation efficiency of the reagent.[1][2][3][4][5]

Several factors influence the rate of maleimide hydrolysis, with pH and temperature being the most critical.

Influence of pH

The pH of the solution is the most significant factor affecting the stability of the maleimide group.[1][4]

-

Acidic to Neutral pH (below 7.5): In this range, the maleimide group is relatively stable, with the rate of hydrolysis being slow. The optimal pH range for the reaction of maleimides with thiols is between 6.5 and 7.5.[1][2][4][6][7] This range provides a balance between minimizing hydrolysis and ensuring the thiol is sufficiently deprotonated to its reactive thiolate form.[2][6]

-

Alkaline pH (above 7.5): As the pH increases, the rate of hydrolysis of the maleimide ring significantly accelerates.[1][2][3][4] This increased rate of hydrolysis at alkaline pH is a critical consideration for both reaction conditions and storage of the reagent in solution. Furthermore, at pH values above 7.5, the selectivity of the maleimide group for thiols decreases, and it can begin to react with primary amines, such as the side chains of lysine (B10760008) residues in proteins.[1][2]

Influence of Temperature

Temperature also plays a crucial role in the stability of this compound. Higher temperatures accelerate the rate of hydrolysis of the maleimide ring.[8][9] Therefore, for both storage and during conjugation reactions, it is advisable to maintain the lowest practical temperature to minimize degradation.

Quantitative Stability Data

Table 1: Effect of pH on the Half-life of 8-arm-PEG10k-maleimide at 37°C [9]

| pH | Half-life (hours) |

| 3.0 | Very Stable |

| 5.5 | Very Stable |

| 7.4 | ~2.9 |

Table 2: Observed Pseudo-first-order Rate Constants for the Hydrolysis of 8-arm-PEG10k-maleimide at pH 7.4 at Different Temperatures [9]

| Temperature (°C) | Rate Constant (kobs) (s⁻¹) |

| 20 | 1.24 x 10⁻⁵ |

| 37 | 6.55 x 10⁻⁵ |

Recommended Storage Conditions

To ensure the long-term stability and reactivity of this compound, it is imperative to adhere to appropriate storage conditions.

Table 3: Recommended Storage Conditions for this compound

| Form | Recommended Storage Temperature | Additional Recommendations |

| Solid | -20°C to 4°C[10] | Store in a tightly sealed container, protected from moisture and light. Some suppliers suggest refrigeration (2-8°C or 0-4°C).[1][10][11] |

| Solution | -20°C | Prepare solutions fresh immediately before use.[1][2] If storage is necessary, dissolve in a dry, water-miscible organic solvent like anhydrous DMSO or DMF.[1][4][7] Avoid aqueous storage.[1] |

Experimental Protocols

The following are general protocols for the assessment of maleimide stability. These can be adapted for this compound.

Protocol for Assessing Maleimide Hydrolysis by UV-Vis Spectroscopy

This protocol allows for the monitoring of maleimide hydrolysis by observing the decrease in absorbance at approximately 300 nm, which is characteristic of the maleimide ring.

Materials:

-

This compound

-

Buffers of varying pH (e.g., pH 5.5, 7.4, 8.5)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution into the different pH buffers to a final concentration that gives a measurable absorbance in the UV range (e.g., 0.1-1 mM).

-

Immediately after dilution, measure the initial absorbance at the wavelength of maximum absorbance for the maleimide group (around 300 nm).

-

Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).

-

At various time points, measure the absorbance of each solution at the same wavelength.

-

Plot the absorbance versus time to determine the rate of hydrolysis at each pH. The half-life can be calculated from the first-order decay constant.

Protocol for Assessing Conjugate Stability

This protocol provides a framework for evaluating the stability of the thioether bond formed after conjugation of this compound to a thiol-containing molecule.[12]

Materials:

-

Purified conjugate of this compound and a thiol-containing molecule

-

Incubation buffer (e.g., PBS, pH 7.4)

-

Challenging agent (e.g., 5 mM Glutathione) to assess susceptibility to thiol exchange[12]

-

Quenching solution (e.g., 1% Trifluoroacetic Acid)

-

HPLC-MS system

Procedure:

-

Sample Preparation: Dilute the purified conjugate to a known concentration (e.g., 1 mg/mL) in the incubation buffer. Prepare a parallel sample containing the challenging agent.[12]

-

Time-Course Incubation: Incubate the samples at a controlled temperature (e.g., 37°C).[12]

-

Sampling: At various time points (e.g., 0, 1, 4, 8, 24, 48 hours), withdraw an aliquot and immediately quench the reaction by adding the quenching solution.[12]

-

Analysis: Analyze the samples by HPLC-MS to quantify the amount of intact conjugate and any degradation products.[12]

Visualizations

The following diagrams illustrate key processes related to the stability and use of this compound.

Caption: Hydrolysis of the maleimide ring in this compound.

Caption: General experimental workflow for assessing the stability of this compound.

Caption: Recommended storage conditions for this compound.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. benchchem.com [benchchem.com]

- 3. dspace.library.uu.nl [dspace.library.uu.nl]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. Kinetics and mechanism of the alkaline hydrolysis of maleimide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Purity Analysis of 6-Maleimidohexanoic Acid by High-Performance Liquid Chromatography: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of 6-Maleimidohexanoic acid (6-MHA) using High-Performance Liquid Chromatography (HPLC). 6-MHA is a widely utilized heterobifunctional crosslinker in bioconjugation, playing a critical role in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Ensuring the high purity of this reagent is paramount for the synthesis of well-defined and effective bioconjugates. This document outlines a detailed experimental protocol for reversed-phase HPLC (RP-HPLC) analysis, discusses potential impurities, and presents data in a clear, structured format.

Introduction to this compound and the Importance of Purity

This compound is a chemical compound containing a maleimide (B117702) group and a carboxylic acid group, separated by a hexanoic acid linker. The maleimide group selectively reacts with sulfhydryl (thiol) groups, commonly found in cysteine residues of proteins and peptides, to form stable thioether bonds. The carboxylic acid can be activated to react with primary amines. This dual reactivity makes 6-MHA an invaluable tool in creating precisely engineered biomolecules.

The purity of 6-MHA is a critical quality attribute. Impurities can lead to a number of undesirable outcomes in bioconjugation reactions, including:

-

Reduced conjugation efficiency: Lower amounts of the active maleimide compound will result in incomplete reactions and lower yields of the desired conjugate.

-

Formation of undefined products: Reactive impurities can lead to the formation of unexpected and difficult-to-characterize bioconjugate species.

-

Introduction of instability: Certain impurities may compromise the stability of the final bioconjugate.

Therefore, a robust analytical method to accurately determine the purity of 6-MHA is essential for reliable and reproducible bioconjugation outcomes. HPLC is the most common and reliable method for this purpose, with typical purity specifications for commercial-grade 6-MHA being ≥98.0%[1].

Potential Impurities in this compound

The primary impurity of concern for this compound is its hydrolyzed form, where the maleimide ring has been opened. This hydrolysis can occur in the presence of water and is accelerated at neutral to basic pH. The resulting maleamic acid derivative is no longer reactive towards thiol groups and represents a critical process-related impurity.

Another potential impurity can arise from the synthesis process, such as the presence of the isomeric form, isomaleimide. While less common in the final product, its presence should be considered.

Experimental Protocol: Purity Analysis by RP-HPLC

This section details a standard reversed-phase HPLC method for the purity determination of this compound.

1. Instrumentation and Materials

-

HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatography Data System (CDS): Software for instrument control, data acquisition, and processing.

-

HPLC Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.

-

Reagents:

-

This compound reference standard and sample.

-

Acetonitrile (ACN), HPLC grade.

-

Water, HPLC grade or Milli-Q.

-

Trifluoroacetic acid (TFA), HPLC grade.

-

2. Chromatographic Conditions

A summary of the recommended HPLC conditions is provided in the table below.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 10% to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection Wavelength | 220 nm |

| Injection Volume | 10 µL |

3. Sample and Standard Preparation

-

Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B.

-

Sample Solution (1 mg/mL): Prepare the sample solution in the same manner as the standard solution.

4. Analysis Procedure

-

Equilibrate the HPLC system with the initial mobile phase conditions (10% B) until a stable baseline is achieved.

-

Inject a blank (diluent) to ensure the system is clean.

-

Inject the standard solution to determine the retention time and peak area of the main component.

-

Inject the sample solution.

-

After the analysis, calculate the purity of the sample by the area percent method.

Purity Calculation (Area %):

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation

The following table summarizes typical expected results from the HPLC analysis of a high-purity this compound sample.

| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |

| 1 | ~2.5 | 5,000 | 0.5 | Potential Hydrolysis Product |

| 2 | ~8.5 | 990,000 | 99.0 | This compound |

| 3 | ~9.2 | 5,000 | 0.5 | Unknown Impurity |

| Total | 1,000,000 | 100.0 |

Visualizations

Experimental Workflow for HPLC Purity Analysis

Caption: Workflow for the HPLC purity analysis of this compound.

Logical Relationship of 6-MHA and its Primary Impurity

Caption: The hydrolysis of this compound to its inactive form.

References

Methodological & Application

Application Notes and Protocols for Protein Labeling with 6-Maleimidohexanoic Acid NHS Ester

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (MHS ester), also known as N-succinimidyl 6-maleimidocaproate (EMCS), is a heterobifunctional crosslinking reagent widely used in bioconjugation.[1] This reagent possesses two distinct reactive groups: an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, and a maleimide (B117702) group that selectively reacts with sulfhydryl groups.[2][3] This dual reactivity allows for the controlled, sequential conjugation of two different molecules, making it an invaluable tool in drug development, diagnostic assay creation, and fundamental biological research.[2][4]

The NHS ester end of the molecule forms a stable amide bond with primary amino groups, such as those found on the side chain of lysine (B10760008) residues and the N-terminus of proteins.[4][5] This reaction is most efficient under slightly alkaline conditions (pH 7.2-8.5).[6][7] The maleimide group, on the other hand, forms a stable thioether bond with sulfhydryl groups, typically found in cysteine residues, with an optimal pH range of 6.5-7.5.[7] This allows for the specific linkage of proteins to other molecules, including other proteins, peptides, or small molecule drugs.

This document provides detailed protocols for the use of this compound NHS ester in protein labeling, along with recommended reaction parameters and purification methods.

Data Presentation

Table 1: Recommended Reaction Parameters for NHS Ester Labeling

| Parameter | Recommended Value | Notes |

| Molar Excess of MHS Ester over Protein | 5:1 to 50:1 | The optimal ratio is empirical and should be determined for each specific protein and desired degree of labeling.[7] For mono-labeling, a lower molar excess (5:1 to 10:1) is recommended as a starting point.[7] For general protein labeling with multiple labels, a higher molar excess (10:1 to 50:1) can be used.[7] |

| Protein Concentration | 1-10 mg/mL | Higher protein concentrations can improve labeling efficiency.[7] |

| Reaction Buffer | Amine-free buffer (e.g., PBS, bicarbonate, or borate (B1201080) buffer) | Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the protein for reaction with the NHS ester and should be avoided.[5] |

| Reaction pH | 7.2 - 8.5 | Optimal pH for the reaction of NHS esters with primary amines.[4][6] A common choice is 0.1 M sodium bicarbonate, pH 8.3.[5] |

| Reaction Temperature | Room temperature or 4°C | Incubation at room temperature is typically faster (30-60 minutes), while 4°C (2-4 hours) can be used for sensitive proteins.[6] |

| Reaction Time | 30 minutes to 4 hours | The optimal time may need to be determined empirically.[6] |

| Quenching Reagent | Tris-HCl or glycine (50-100 mM final concentration) | Used to stop the reaction by consuming any unreacted MHS ester.[6] |

Table 2: Recommended Starting Molar Excess Ratios for Different Applications

| Application | Recommended Molar Excess (Linker:Protein) | Expected Outcome |

| Mono-labeling | 5:1 to 10:1 | Aims for a single label per protein molecule. An 8-fold molar excess is often a good starting point.[7] |

| Antibody Labeling (IgG) | 10:1 to 20:1 | Typically results in 4-6 linkers per antibody.[7] |

| General Protein Labeling | 10:1 to 50:1 | A broader range to start optimization for achieving a desired level of multiple labels.[7] |

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins (Protein A and Protein B) using this compound NHS ester. Protein A is first modified with the MHS ester to introduce a maleimide group, and then this maleimide-activated Protein A is reacted with Protein B, which contains a free sulfhydryl group.

Materials:

-

This compound NHS ester

-

Protein A (to be labeled with MHS ester)

-

Protein B (containing a free sulfhydryl group)

-

Amine-free reaction buffer (e.g., 0.1 M phosphate (B84403) buffer, 0.15 M NaCl, pH 7.2-7.4)

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification tools (e.g., desalting column, dialysis equipment)

-

Sulfhydryl-free buffer for the second reaction (e.g., PBS, pH 6.5-7.5)

Procedure:

Step 1: Activation of Protein A with MHS Ester

-

Prepare Protein A: Dissolve Protein A in the amine-free reaction buffer at a concentration of 1-10 mg/mL.[7] Ensure the buffer does not contain any primary amines.

-

Prepare MHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 10 mg/mL.[6] The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[6]

-

Reaction: Add the desired molar excess of the MHS ester solution to the Protein A solution while gently stirring. The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[6]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.[7]

-

Purification of Maleimide-Activated Protein A: Remove the unreacted MHS ester and byproducts using a desalting column or dialysis. The buffer should be exchanged to a sulfhydryl-free buffer (e.g., PBS, pH 6.5-7.5) suitable for the subsequent maleimide reaction.[7]

Step 2: Conjugation of Maleimide-Activated Protein A with Protein B

-

Prepare Protein B: Ensure Protein B is in a suitable buffer at pH 6.5-7.5. If Protein B does not have a free sulfhydryl group, it may need to be reduced with a reagent like dithiothreitol (B142953) (DTT), followed by removal of the DTT.

-

Reaction: Add the sulfhydryl-containing Protein B to the purified, maleimide-activated Protein A. The molar ratio will depend on the desired final conjugate.

-

Incubation: Incubate the reaction for 30 minutes at room temperature or 2 hours at 4°C.[7]

-

Purification of the Conjugate: Purify the final protein-protein conjugate from unreacted proteins and byproducts using an appropriate method such as size-exclusion chromatography.

Protocol 2: General Protein Labeling with MHS Ester (Introduction of a Maleimide Handle)

This protocol is for modifying a protein with MHS ester to introduce maleimide groups for subsequent conjugation to other molecules.

Materials:

-

This compound NHS ester

-

Protein to be labeled

-

Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[5]

-

Anhydrous DMF or DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[5]

-

Purification tools (e.g., desalting column, dialysis equipment)

Procedure:

-

Protein Preparation: Dissolve or exchange the protein into an amine-free buffer at a pH between 7.2 and 8.5.[5] The protein concentration should ideally be between 2.5-10 mg/mL.[5]

-

MHS Ester Preparation: Prepare a 10 mM stock solution of the MHS ester in anhydrous DMSO or DMF.[5]

-

Labeling Reaction: Add a 5- to 20-fold molar excess of the MHS ester stock solution to the stirring protein solution.[5] The optimal ratio depends on the protein and the desired degree of labeling.

-

Incubation: Incubate the reaction for 1-4 hours at room temperature.[5]

-

Quenching (Optional): Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes.[5]

-

Purification: Remove excess, unreacted MHS ester and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[8]

Visualizations

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 6-Maleimido-hexanoic NHS ester, 55750-63-5 | BroadPharm [broadpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. lumiprobe.com [lumiprobe.com]

Application Notes and Protocols for Conjugating 6-Maleimidohexanoic Acid to Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The conjugation of peptides with modifying groups is a critical process in the development of novel therapeutics, diagnostics, and research tools. 6-Maleimidohexanoic acid is a bifunctional linker that contains a maleimide (B117702) group and a carboxylic acid group.[1] The maleimide moiety reacts specifically with free sulfhydryl groups, such as those on cysteine residues of peptides, under mild conditions.[2][3][4] This reaction forms a stable thioether bond, allowing for the site-specific modification of peptides. The terminal carboxylic acid can then be used for subsequent coupling reactions, for instance, with amine-containing molecules via EDC chemistry.[1] This application note provides a detailed protocol for the conjugation of this compound to cysteine-containing peptides, including methods for purification and characterization of the resulting conjugate.

Key Reaction Parameters and Considerations

Successful conjugation of this compound to peptides is dependent on several key experimental parameters. Careful control of these factors is essential to maximize conjugation efficiency and yield, while minimizing side reactions.

| Parameter | Recommended Conditions | Rationale & Considerations |

| pH | 6.5 - 7.5 | The thiol-maleimide reaction is highly selective for thiols within this pH range.[2][4] At pH values above 7.5, the reaction with amines becomes more competitive, and the rate of maleimide hydrolysis increases significantly. Below pH 6.5, the reaction rate decreases due to the lower concentration of the reactive thiolate anion. |

| Temperature | Room temperature (20-25°C) or 4°C | The reaction proceeds efficiently at room temperature, typically within 2 hours. For longer reaction times (e.g., overnight), performing the conjugation at 4°C can help to minimize degradation of the peptide and reagents. |

| Solvent | Degassed aqueous buffers (e.g., PBS, HEPES, Tris) with an organic co-solvent (e.g., DMSO, DMF) | Aqueous buffers are necessary to solubilize the peptide. Degassing is crucial to prevent oxidation of the thiol groups. Anhydrous DMSO or DMF is used to dissolve the this compound, which is then added to the aqueous peptide solution.[4] |

| Molar Ratio of Reactants | 10-20 fold molar excess of this compound to peptide | A molar excess of the maleimide reagent helps to drive the reaction to completion. However, the optimal ratio should be determined empirically for each specific peptide to maximize conjugation efficiency while simplifying the subsequent purification process. |

| Reducing Agents | TCEP (Tris(2-carboxyethyl)phosphine) | Peptides containing cysteine residues can form disulfide bonds which are unreactive with maleimides. TCEP is a common reducing agent used to cleave disulfide bonds and does not need to be removed prior to the addition of the maleimide reagent. |

Experimental Protocols

Materials

-

Cysteine-containing peptide

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: Phosphate Buffered Saline (PBS), pH 7.0-7.5, degassed

-

Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: 2-Mercaptoethanol (B42355) or L-cysteine

-

Purification supplies: Gel filtration column (e.g., Sephadex G-25), HPLC system with a C18 column, or dialysis tubing with an appropriate molecular weight cutoff (MWCO).

Peptide and Reagent Preparation

-

Peptide Solution: Dissolve the cysteine-containing peptide in degassed conjugation buffer to a final concentration of 1-10 mg/mL.

-

(Optional) Reduction of Disulfide Bonds: If the peptide has formed disulfide bonds, add TCEP to the peptide solution at a 10-50 fold molar excess. Incubate at room temperature for 30-60 minutes.

-

This compound Stock Solution: Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMF or DMSO.

Conjugation Reaction

-

Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the peptide solution.

-

Mix gently and allow the reaction to proceed at room temperature for 2 hours, or overnight at 4°C. Protect the reaction mixture from light if the peptide is light-sensitive.

-

(Optional) Quenching: To stop the reaction, a quenching reagent with a free thiol, such as 2-mercaptoethanol or L-cysteine, can be added in a slight molar excess to the initial amount of this compound. Incubate for an additional 15-30 minutes.

Purification of the Conjugate

The purification method will depend on the properties of the peptide and the scale of the reaction.

-

Gel Filtration Chromatography: This is a common method for removing excess, unreacted this compound. Use a desalting column (e.g., Sephadex G-25) equilibrated with a suitable buffer.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC provides excellent separation of the conjugated peptide from the unconjugated peptide and excess reagents, yielding a highly pure product.[5][6] A C18 column is often suitable for peptide purification.[7][8]